アレースプリル
概要
説明
アラセプリルは、主に高血圧の治療、および一部の腎血管性高血圧の治療に使用されるアンジオテンシン変換酵素阻害剤です . アラセプリルは、活性型であるカプトプリルとデスアセチルアラセプリルに代謝されるプロドラッグであり、これらの活性型は降圧作用を発揮します .
2. 製法
合成経路および反応条件: アラセプリルの合成は、S-アセチルカプトプリルと(S)-tert-ブチル2-アミノ-3-フェニルプロパノエートの間のアミド形成によって行われます . 反応は、トリフルオロ酢酸による脱保護によって完了します .
工業生産方法: アラセプリルの工業生産は、同様の合成経路に従いますが、大規模生産用に最適化されています。 このプロセスには、温度、pH、溶媒の使用などの反応条件を正確に制御することが含まれ、最終生成物の高収率と高純度が確保されます .
反応の種類:
酸化: アラセプリルは、特にスルヒドリル基において酸化反応を起こし、ジスルフィドの形成につながります。
還元: この化合物は、対応するチオール型に還元することができます。
置換: アラセプリルは、特にスルヒドリル基を含む求核置換反応に関与することができます。
一般的な試薬と条件:
酸化: 過酸化水素またはその他の酸化剤。
還元: ジチオスレイトールなどの還元剤。
置換: アミンやチオールなどの求核剤。
主な生成物:
酸化: ジスルフィド。
還元: チオール誘導体。
置換: 使用される求核剤に応じて、さまざまな置換誘導体。
4. 科学研究における用途
アラセプリルは、幅広い科学研究において用途があります:
化学: アンジオテンシン変換酵素阻害剤の挙動を研究するためのモデル化合物として使用されます。
生物学: 特にレニン-アンジオテンシン系に関連する細胞プロセスに対する影響が調査されています。
医学: 降圧作用と心不全や糖尿病性腎症の治療における潜在的な利点について広く研究されています.
産業: 新しい降圧薬や製剤の開発に利用されています。
科学的研究の応用
Alacepril has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the behavior of angiotensin-converting enzyme inhibitors.
Biology: Investigated for its effects on cellular processes, particularly those involving the renin-angiotensin system.
Industry: Utilized in the development of new antihypertensive drugs and formulations.
作用機序
アラセプリルは、アンジオテンシンIを強力な血管収縮剤であるアンジオテンシンIIに変換する役割を果たすアンジオテンシン変換酵素を阻害することによって効果を発揮します . この酵素を阻害することにより、アラセプリルはアンジオテンシンIIのレベルを低下させ、血管拡張と血圧低下につながります . さらに、アラセプリルは血管拡張ペプチドであるブラジキニンの分解を阻害するため、降圧作用にさらに貢献します .
類似化合物:
アラセプリルのユニークさ: アラセプリルは、プロドラッグであるため、カプトプリルと比較して発現が遅く、作用時間が長いことが特徴です . このため、アラセプリルは、投与回数を減らして慢性高血圧を管理するのに特に役立ちます .
将来の方向性
While Alacepril is a relatively novel ACE inhibitor, more research is needed to fully understand its efficacy and safety, especially in terms of cough suppression in dogs with mitral valve disease . Furthermore, appropriate doses of Alacepril for patients with chronic renal failure are still being investigated .
生化学分析
Biochemical Properties
Alacepril plays a crucial role in biochemical reactions by inhibiting the angiotensin-converting enzyme. This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor . Additionally, alacepril prevents the breakdown of bradykinin, a vasodilator peptide that naturally relaxes blood vessels . The interaction of alacepril with ACE results in decreased blood pressure and improved cardiovascular function .
Cellular Effects
Alacepril influences various cellular processes, particularly in endothelial cells. It has been shown to inhibit the expression of adhesion molecules such as intercellular adhesion molecule 1 (ICAM-1) and vascular cell adhesion molecule 1 (VCAM-1) on human aortic endothelial cells . This inhibition reduces monocyte adherence to endothelial cells, thereby exerting anti-inflammatory and anti-atherogenic effects . Alacepril also reduces the production of reactive oxygen species (ROS) in endothelial cells, further contributing to its protective effects on the vascular system .
Molecular Mechanism
The molecular mechanism of alacepril involves its conversion to captopril and desacetylalacepril in vivo . Captopril inhibits ACE, leading to reduced levels of angiotensin II and increased levels of bradykinin . This dual action results in vasodilation and decreased blood pressure. Additionally, alacepril’s metabolites inhibit the sympathetic nervous system, contributing to its antihypertensive effects .
Temporal Effects in Laboratory Settings
In laboratory settings, alacepril has shown stability and sustained effects over time. Studies have demonstrated that alacepril effectively lowers blood pressure both at rest and during exercise in patients with essential hypertension . Long-term studies indicate that alacepril maintains its efficacy in reducing blood pressure and does not significantly affect heart rate response . The plasma concentration of captopril, an active metabolite of alacepril, increases gradually with prolonged use, suggesting sustained therapeutic effects .
Dosage Effects in Animal Models
In animal models, the effects of alacepril vary with different dosages. For instance, in a chronic heart failure model in dogs, a single dose of 1 to 3 mg of alacepril resulted in sustained reduction of preload and afterload . Higher doses of alacepril have been associated with increased plasma chymase activity and decreased blood pressure in canine models . Excessive doses may lead to adverse effects such as dizziness and changes in hematocrit levels .
Metabolic Pathways
Alacepril is metabolized into captopril and desacetylalacepril, which are responsible for its antihypertensive effects . The conversion involves deacetylation, where alacepril loses a molecule similar to the amino acid phenylalanine . Captopril then inhibits ACE, reducing the levels of angiotensin II and increasing bradykinin levels . This metabolic pathway is crucial for the therapeutic action of alacepril.
Transport and Distribution
Alacepril and its metabolites are efficiently transported to the arterial wall, where they exert their therapeutic effects . The protein conjugates of alacepril facilitate its delivery to tissues, contributing to its long-acting effects . The distribution of alacepril within the body ensures its sustained antihypertensive action.
Subcellular Localization
The subcellular localization of alacepril and its metabolites is primarily within the endothelial cells of blood vessels . Alacepril targets the ACE enzyme located on the surface of endothelial cells, where it inhibits the conversion of angiotensin I to angiotensin II . This localization is essential for its vasodilatory and antihypertensive effects.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of alacepril involves the amide formation between S-acetylcaptopril and (S)-tert-butyl 2-amino-3-phenylpropanoate . The reaction is completed by deprotection with trifluoroacetic acid .
Industrial Production Methods: Industrial production of alacepril follows similar synthetic routes but is optimized for large-scale production. This involves precise control of reaction conditions, such as temperature, pH, and solvent use, to ensure high yield and purity of the final product .
Types of Reactions:
Oxidation: Alacepril can undergo oxidation reactions, particularly at the sulfhydryl group, leading to the formation of disulfides.
Reduction: The compound can be reduced to its corresponding thiol form.
Substitution: Alacepril can participate in nucleophilic substitution reactions, especially involving the sulfhydryl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Disulfides.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
類似化合物との比較
Captopril: The active metabolite of alacepril with a similar mechanism of action but a shorter duration of effect.
Lisinopril: A non-sulfhydryl angiotensin-converting enzyme inhibitor with a longer half-life and different side effect profile.
Uniqueness of Alacepril: Alacepril is unique due to its prodrug nature, which allows for a slower onset and longer duration of action compared to captopril . This makes it particularly useful in managing chronic hypertension with fewer doses .
特性
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-3-acetylsulfanyl-2-methylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5S/c1-13(12-28-14(2)23)19(25)22-10-6-9-17(22)18(24)21-16(20(26)27)11-15-7-4-3-5-8-15/h3-5,7-8,13,16-17H,6,9-12H2,1-2H3,(H,21,24)(H,26,27)/t13-,16+,17+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHHHOYXPRDYHEZ-COXVUDFISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSC(=O)C)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CSC(=O)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048576 | |
Record name | Alacepril | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74258-86-9 | |
Record name | Alacepril | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74258-86-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Alacepril [INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074258869 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alacepril | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ALACEPRIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X39TL7JDPF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。